![molecular formula C18H24Cl2O6 B3910931 diethyl {2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}malonate](/img/structure/B3910931.png)
diethyl {2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}malonate
Descripción general
Descripción
Diethyl {2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}malonate is a complex organic compound. It is a derivative of diethyl malonate, which is the diethyl ester of malonic acid . Diethyl malonate occurs naturally in grapes and strawberries as a colorless liquid with an apple-like odor, and is used in perfumes . It is also used to synthesize other compounds such as barbiturates, artificial flavorings, vitamin B1, and vitamin B6 .
Synthesis Analysis
The synthesis of diethyl malonate, a component of the compound , involves the reaction of the sodium salt of chloroacetic acid with sodium cyanide, which produces the nitrile. This intermediate is then treated with ethanol in the presence of an acid catalyst . The synthesis of the full compound would likely involve additional steps to incorporate the 2,4-dichloro-6-methylphenoxyethoxyethyl group.Molecular Structure Analysis
The molecular structure of diethyl malonate, a part of the compound, consists of two ethoxy groups (−OEt; −OCH2CH3) replacing the hydroxyl group (−OH) on both of the carboxyl groups of malonic acid . The methylene group (−CH2−) in the middle of the malonic part of the diethyl malonate molecule is neighbored by two carbonyl groups (−C(=O)−) . The full structure of diethyl {2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}malonate would be more complex due to the additional 2,4-dichloro-6-methylphenoxyethoxyethyl group.Chemical Reactions Analysis
The chemical reactions involving diethyl malonate, a part of the compound, are influenced by its structure. The hydrogen atoms on the carbon adjacent to the carbonyl group in a molecule are significantly more acidic than hydrogen atoms on a carbon adjacent to alkyl groups . The hydrogen atoms on a carbon adjacent to two carbonyl groups are even more acidic because the carbonyl groups help stabilize the carbanion resulting from the removal of a proton from the methylene group between them .Physical And Chemical Properties Analysis
Diethyl malonate, a component of the compound, is a colorless liquid with an apple-like odor . It has a density of 1.05 g/cm3, a melting point of −50 °C, and a boiling point of 199 °C . It is negligibly soluble in water . The physical and chemical properties of diethyl {2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}malonate would likely be different due to the additional 2,4-dichloro-6-methylphenoxyethoxyethyl group.Propiedades
IUPAC Name |
diethyl 2-[2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl]propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24Cl2O6/c1-4-24-17(21)14(18(22)25-5-2)6-7-23-8-9-26-16-12(3)10-13(19)11-15(16)20/h10-11,14H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBZMSYPDYOJDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCOCCOC1=C(C=C(C=C1C)Cl)Cl)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl {2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}malonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-[oxybis(2,1-ethanediyloxy)]bis(2-methoxybenzene)](/img/structure/B3910860.png)
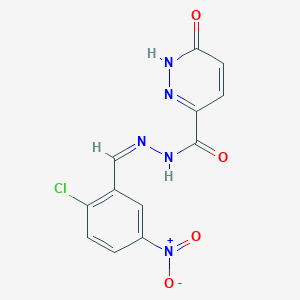
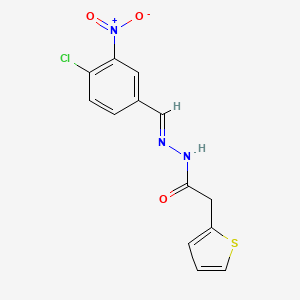
![10-(4-fluorophenyl)-4,10-dihydro-1H,3H-furo[3,4-c][1,5]benzothiazepin-1-one](/img/structure/B3910869.png)
![N-(2-methylthieno[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine](/img/structure/B3910888.png)
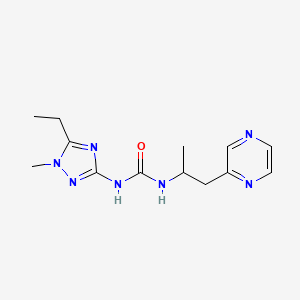
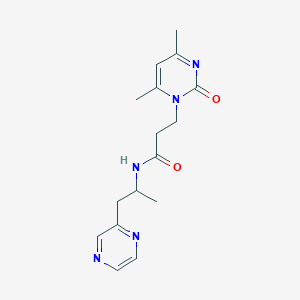
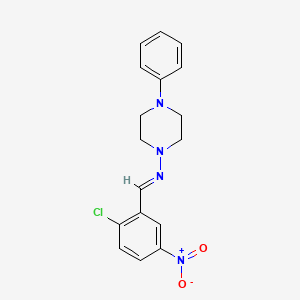
![N-{2-[(2-hydroxy-2-methylpropanoyl)amino]-4-methylphenyl}-2-methylbenzamide](/img/structure/B3910914.png)
![methyl 5-(3-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B3910922.png)
![4-(2-methoxyphenyl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine](/img/structure/B3910923.png)
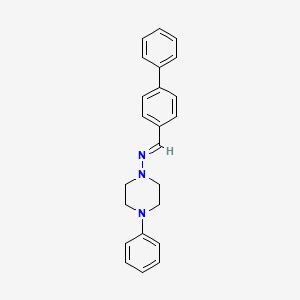
![2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3910955.png)
![4-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B3910969.png)